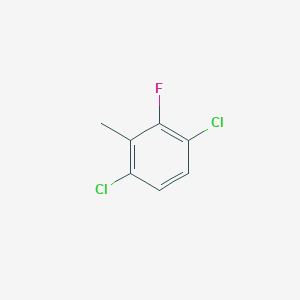

1,4-Dichloro-2-fluoro-3-methylbenzene

CAS No.: 1804881-43-3

Cat. No.: VC2750757

Molecular Formula: C7H5Cl2F

Molecular Weight: 179.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804881-43-3 |

|---|---|

| Molecular Formula | C7H5Cl2F |

| Molecular Weight | 179.02 g/mol |

| IUPAC Name | 1,4-dichloro-2-fluoro-3-methylbenzene |

| Standard InChI | InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |

| Standard InChI Key | WTSRXEBDWMCWSU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1F)Cl)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1F)Cl)Cl |

Introduction

Chemical Identity and Structure

1,4-Dichloro-2-fluoro-3-methylbenzene represents a halogenated derivative of toluene with a specific arrangement of substituents around the benzene ring. The compound possesses two chlorine atoms (at positions 1 and 4), one fluorine atom (at position 2), and a methyl group (at position 3) .

Table 1: Chemical Identifiers of 1,4-Dichloro-2-fluoro-3-methylbenzene

| Identifier | Value |

|---|---|

| IUPAC Name | 1,4-dichloro-2-fluoro-3-methylbenzene |

| CAS Number | 1804881-43-3 |

| Molecular Formula | C₇H₅Cl₂F |

| Molecular Weight | 179.02 g/mol |

| SMILES Notation | FC1=C(C)C(Cl)=CC=C1Cl |

| InChI | InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |

| InChI Key | WTSRXEBDWMCWSU-UHFFFAOYSA-N |

| Alternative Names | 3,6-Dichloro-2-fluorotoluene |

The structure features a benzene ring as the core scaffold with the substituents positioned in a manner that influences the electronic distribution across the aromatic system. This specific arrangement of electron-withdrawing halogens (chlorine and fluorine) and the electron-donating methyl group creates a unique electronic environment that dictates the compound's reactivity patterns .

Physical and Chemical Properties

1,4-Dichloro-2-fluoro-3-methylbenzene exhibits physical and chemical properties characteristic of halogenated aromatic compounds, with some distinctive features due to its specific substitution pattern.

Table 2: Physical and Chemical Properties of 1,4-Dichloro-2-fluoro-3-methylbenzene

The physical state of 1,4-Dichloro-2-fluoro-3-methylbenzene at standard conditions is reported to be a liquid . The LogP value of 3.84 indicates that the compound is significantly more soluble in lipophilic solvents than in water, which is typical for halogenated aromatic compounds and suggests potential for bioaccumulation in lipid-rich tissues .

The absence of hydrogen bond donors and acceptors, combined with a polar surface area of 0 Ų, suggests that the compound has limited ability to participate in hydrogen bonding interactions. This property profile influences its solubility characteristics and potential interactions with biological systems. The relatively low Fsp3 value (0.142) reflects the predominantly sp²-hybridized carbon atoms in its structure, contributing to the compound's planarity and aromaticity .

Chemical Reactivity and Reaction Mechanisms

The reactivity of 1,4-Dichloro-2-fluoro-3-methylbenzene is governed by the electronic effects of its substituents on the benzene ring, creating distinct patterns of electron density that influence its participation in various chemical transformations.

Electronic Effects and Reactivity Patterns

The electronic properties of 1,4-Dichloro-2-fluoro-3-methylbenzene result from the combined influence of its substituents:

-

Halogen Effects: The chlorine atoms at positions 1 and 4 exert both electron-withdrawing inductive effects and electron-donating resonance effects, though the former typically predominates in aromatic systems.

-

Fluorine Influence: The fluorine atom at position 2 is strongly electron-withdrawing through inductive effects and can participate in resonance, significantly affecting the electron density of adjacent carbon atoms.

-

Methyl Contribution: The methyl group at position 3 provides electron density through hyperconjugation, partially counteracting the electron-withdrawing effects of the halogens.

These combined effects create an electron density distribution that determines the compound's reactivity profile toward both electrophilic and nucleophilic reagents.

Comparative Analysis with Structurally Related Compounds

Several compounds with structural similarity to 1,4-Dichloro-2-fluoro-3-methylbenzene but different substitution patterns provide valuable comparative insights into how positional isomerism affects physical and chemical properties.

Table 3: Comparison of 1,4-Dichloro-2-fluoro-3-methylbenzene with Related Compounds

| Compound | CAS Number | Molecular Formula | Key Structural Difference | Notable Properties |

|---|---|---|---|---|

| 1,4-Dichloro-2-fluoro-3-methylbenzene | 1804881-43-3 | C₇H₅Cl₂F | Reference compound | LogP: 3.84 |

| 1,4-Dichloro-2-fluoro-5-methylbenzene | 1365969-73-8 | C₇H₅Cl₂F | Methyl group at position 5 instead of 3 | Reported moderate toxicity to aquatic organisms (LC₅₀: 27.21-47.79 mg/L) |

| 2,5-Dichloro-1-fluoro-3-methylbenzene | 1242339-87-2 | C₇H₅Cl₂F | Different arrangement of substituents | Boiling Point: 199.5±35.0°C; Flash Point: 80.2±19.4°C |

| 2,3-dichloro-1-fluoro-4-methylbenzene | 1001390-81-3 | C₇H₅Cl₂F | Different arrangement of substituents | LogP: 3.44 |

This comparison highlights how the positional arrangement of identical substituents can significantly influence physicochemical properties. For instance, the reported LogP value for 2,3-dichloro-1-fluoro-4-methylbenzene (3.44) differs from that of 1,4-Dichloro-2-fluoro-3-methylbenzene (3.84), illustrating the impact of substitution pattern on lipophilicity .

Research Gaps and Future Directions

The current literature reveals several knowledge gaps regarding 1,4-Dichloro-2-fluoro-3-methylbenzene that present opportunities for future research:

-

Comprehensive Physical Characterization: Determination of precise melting point, boiling point, vapor pressure, solubility parameters, and spectroscopic properties would provide valuable reference data.

-

Efficient Synthetic Methodologies: Development and optimization of selective, high-yielding synthetic routes would enhance accessibility for research and applications.

-

Reaction Scope and Selectivity: Systematic investigation of reactivity patterns, particularly in cross-coupling reactions and functional group transformations.

-

Environmental Fate and Toxicological Profile: Comprehensive assessment of environmental persistence, biodegradation pathways, and potential ecotoxicological impacts.

-

Structure-Property Relationships: Comparative studies with positional isomers to elucidate how substitution patterns influence physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume